![molecular formula C21H26N6O2S B2980986 3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-81-1](/img/structure/B2980986.png)
3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
The chemical structure of interest is related to the synthesis of various sulfonamide and amide derivatives incorporating imidazo[1,2-B]Pyridazine moiety, aiming for potential biological activities. Such compounds are synthesized through reactions involving chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl (or substituted aryl) acid chloride or sulfonyl chloride. These synthesized compounds have been characterized for their molecular structures and tested for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Biological Evaluation
Antimicrobial Activity
Novel heterocyclic compounds incorporating sulfonamido moiety, prepared through synthetic routes, exhibit notable antimicrobial properties. The biological evaluation of these compounds includes testing against various microbial strains to assess their potential as antibacterial agents. The synthesis approach and antimicrobial evaluation indicate the compounds' applicability in addressing microbial resistance issues (Ammar et al., 2004).
Anti-inflammatory and Analgesic Agents
Sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The molecular docking studies accompanying these evaluations suggest the compounds' potential mechanisms of action, highlighting their relevance in designing new therapeutic agents for inflammation and pain management (Abbas et al., 2016).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety targets their use as antibacterial agents. The precursor compounds undergo various reactions to produce derivatives with potential antibacterial activities, underscoring the significance of sulfonamide compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-21(2,3)17-5-7-18(8-6-17)30(28,29)26-15-13-25(14-16-26)19-9-10-20(24-23-19)27-12-4-11-22-27/h4-12H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUXZRUBBMZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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